6-Chloroisothiazolo[4,3-b]pyridin-3-amine
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Overview
Description
6-Chloroisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a chloro-substituted isothiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisothiazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-amine with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 80-120°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloroisothiazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50-100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted isothiazolo[4,3-b]pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
6-Chloroisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 6-Chloroisothiazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the isothiazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the heteroatoms present in the ring.
Thiazolo[4,5-b]pyridines: Similar in structure but with different substitution patterns and biological activities
Uniqueness
6-Chloroisothiazolo[4,3-b]pyridin-3-amine is unique due to its specific chloro substitution and the presence of both nitrogen and sulfur in the fused ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClN3S |
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Molecular Weight |
185.64 g/mol |
IUPAC Name |
6-chloro-[1,2]thiazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2 |
InChI Key |
OCAWAVKTDMDITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(SN=C21)N)Cl |
Origin of Product |
United States |
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